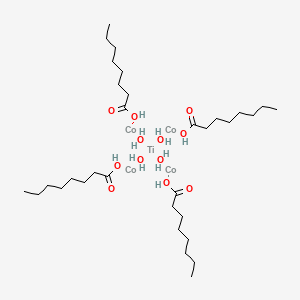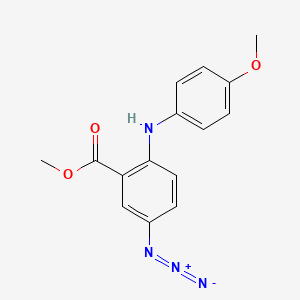
4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol is a chemical compound known for its unique structure and properties. It is a white solid with a distinct odor and is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol involves several steps, typically starting with the preparation of the furo[3,4-c]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The benzyl group is then introduced via a benzylation reaction, and the final product is obtained through purification processes such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol: A structurally similar compound with slight variations in its chemical structure.
Pyridoxine Hydrochloride EP Impurity A: Another related compound with similar functional groups and properties
Uniqueness
4-Benzyl-1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
68484-70-8 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C15H15NO2/c1-10-15(17)13-9-18-8-12(13)14(16-10)7-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3 |
Clave InChI |
ZPHRLPUZKGQIIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















